6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride
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Overview
Description
6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride is a heterocyclic compound that features a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically proceeds under mild conditions and involves the formation of intermediate compounds that undergo further transformations to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of efficient catalysts and green chemistry principles can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions with alkylating agents like benzyl chloride or 1,2-dibromoethane.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: NaBH4 or LiAlH4 in an appropriate solvent such as ethanol or tetrahydrofuran (THF).
Substitution: Alkylating agents like benzyl chloride or 1,2-dibromoethane in the presence of a base such as triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated derivatives such as 2-benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one: Shares a similar core structure but differs in functional groups and reactivity.
2,3-Cyclopentenopyridine: Another related compound with a fused ring system, used in similar applications.
Cyclopenta[B]pyridine derivatives: A broad class of compounds with diverse biological activities and synthetic applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13Cl2N3 |
---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11N3.2ClH/c9-6-2-3-7-5(6)1-4-8(10)11-7;;/h1,4,6H,2-3,9H2,(H2,10,11);2*1H |
InChI Key |
JLTSXXBDUGSVFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=N2)N.Cl.Cl |
Origin of Product |
United States |
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